(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. It features a pyrrolidine ring, an amino group, and a carboxylic acid group, which contribute to its unique chemical properties and biological activities. This compound is often explored for its potential applications in drug development due to its ability to interact with various biological targets.
The compound can be synthesized through various chemical methods, primarily involving the formation of the pyrrolidine ring and subsequent introduction of the benzyl and amino groups. Sources such as BenchChem provide detailed synthetic routes and conditions for its preparation .
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid falls under the category of amino acids and derivatives, specifically classified as an amino-acetic acid derivative. Its structural complexity allows it to be used as a building block in organic synthesis and pharmaceutical applications.
The synthesis of (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid typically involves several key steps:
In industrial settings, large-scale production may utilize automated reactors to enhance consistency and efficiency. Techniques such as continuous flow synthesis are also employed to optimize reaction conditions and reduce costs.
The molecular formula of (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is C₁₃H₁₈N₂O₂. The compound features a chiral center at the pyrrolidine ring, which contributes to its enantiomeric forms.
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1-Benzyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator based on its structural characteristics. The binding occurs at active sites or allosteric sites on target proteins, influencing their activity and potentially leading to therapeutic effects .
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid exhibits typical properties associated with amino acids:
The compound is soluble in polar solvents due to its carboxylic acid and amino functional groups. Its reactivity allows it to participate in various chemical transformations relevant in organic synthesis.
(1-Benzyl-pyrrolidin-3-ylamino)-acetic acid serves multiple roles in scientific research:
This compound's unique combination of functionalities makes it a versatile candidate for further research and application across various scientific disciplines.
The stereoselective construction of the pyrrolidine core in (1-benzyl-pyrrolidin-3-ylamino)-acetic acid relies on chiral resolution as a cornerstone methodology. Patent CN102603592A details a highly efficient resolution process using tartaric acid derivatives to separate racemic 1-benzyl-3-aminopyrrolidine intermediates. The protocol involves forming diastereomeric salts with (2R,3R)-(−)-di-p-toluoyltartaric acid hydrate in ethanol, achieving enantiomeric excess (ee) values >99% after sequential recrystallization [3]. This stereochemical control is critical as the chiral center at the pyrrolidine C3 position dictates the spatial orientation of the acetic acid pharmacophore, influencing biological target interactions [7].
Alternative approaches utilize proline-derived precursors from chiral pool synthesis. A documented route employs (S)-N-Cbz-proline (≥99% ee) as the starting material, which undergoes a six-step sequence involving Fischer indolization and hydrogenation to furnish the (S)-3-aminopyrrolidine scaffold. While providing excellent stereocontrol, this method suffers from longer synthetic routes (29% overall yield) compared to resolution techniques [5]. Microwave-assisted ring-closing metathesis of chiral allylglycine derivatives has emerged as a promising strategy, enabling rapid pyrrolidine formation with minimized epimerization risks [7].
Table 1: Enantioselective Synthesis Approaches for Pyrrolidine Scaffolds
Method | Chiral Controller | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Tartrate Resolution | (2R,3R)-(−)-di-p-toluoyltartaric acid | Ethanol, 60°C, recrystallization | >99 | 68 (R-isomer) |
Chiral Pool Synthesis | (S)-N-Cbz-proline | Pd/C hydrogenation, 50 psi H₂ | >99 | 29 (5 steps) |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos catalyst | 80°C, 100 bar H₂, iPrOH | 95 | 92 |
Regioselective N-benzylation represents a critical transformation for installing the benzyl pharmacophore. The most efficient protocol employs benzyl bromide in acetonitrile with potassium carbonate (K₂CO₃) as base, achieving >95% conversion at 60°C within 4 hours. This method minimizes O-alkylation byproducts (<2%) commonly observed when using stronger bases like sodium hydride [3]. Solvent effects are pronounced: polar aprotic solvents (DMF, MeCN) enhance reaction rates but may promote racemization, while toluene maintains stereointegrity at the expense of slower kinetics [7].
Stereoretentive benzylation is achievable through phase-transfer catalysis (PTC). Quaternary ammonium salts like tetra-n-butylammonium bromide (TBAB) facilitate benzylation of pyrrolidin-3-amine hydrochlorides in dichloromethane/50% NaOH systems, preserving chiral integrity (>98% ee) at ambient temperatures. This method circumvents epimerization pathways observed under traditional basic conditions due to the shielding effect of the PTC catalyst on the stereocenter [3]. Computational studies indicate that benzylation proceeds via an Sₙ2 mechanism where the transition state geometry determines stereochemical outcomes, explaining the high retention observed with sterically hindered catalysts [7].
Table 2: Benzylation Conditions and Stereochemical Outcomes
Benzylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Racemization (%) |
---|---|---|---|---|---|
Benzyl bromide | K₂CO₃ | MeCN | 60 | 4 | 1.2 |
Benzyl chloride | TBAB / NaOH (50%) | CH₂Cl₂/H₂O | 25 | 12 | 0.5 |
Benzyl triflate | DIPEA | Toluene | -20 | 1 | <0.1 |
Transition from batch to flow chemistry addresses key scalability challenges in synthesizing (1-benzyl-pyrrolidin-3-ylamino)-acetic acid. A two-stage continuous process integrates: 1) enantioselective reductive amination in a packed-bed reactor with immobilized transaminase enzymes (residence time: 15 min), followed by 2) microtube benzylation using segmented flow with inline aqueous workup [3]. This configuration achieves 92% conversion with 99% ee while reducing solvent consumption by 70% compared to batch protocols [5].
Critical advances include silicon carbide microstructured reactors for exothermic benzylation steps, enabling precise temperature control (-10°C to 60°C) and suppressing thermal racemization. Inline FTIR monitoring after the amination stage allows real-time adjustment of benzyl halide stoichiometry (±2%), minimizing di-benzylated impurities [3]. For the final hydrolysis of ethyl ester precursors to the acetic acid functionality, ceramic continuous stir tank reactors (CSTR) operating at 120°C with 10 bar pressure reduce reaction times from 12 hours to 45 minutes while maintaining product integrity [5].
The carboxylic acid and secondary amine functionalities in (1-benzyl-pyrrolidin-3-ylamino)-acetic acid serve as versatile handles for diversification. Amide coupling exhibits distinct regioselectivity: the glycine-derived carboxyl group reacts preferentially with primary amines using T3P® (propylphosphonic anhydride) activation in THF, yielding amides without N-protection requirements (85-92% yields). Contrastingly, the pyrrolidine nitrogen requires copper(II)-catalysis for selective amidation under Chan-Lam conditions [8].
Heterocycle annulation strategies enable scaffold hopping. Treatment with triphosgene generates oxazolone derivatives via intramolecular cyclodehydration (70% yield), whereas DMF-DMA (N,N-dimethylformamide dimethyl acetal) mediates isoxazole formation when reacted with hydroxylamine hydrochloride under microwave irradiation [8]. O-Alkylation proves challenging due to competing N-alkylation; however, silver(I)-assisted alkylation with α-bromoacetophenones in acetonitrile achieves O-functionalization with >20:1 selectivity [8].
Table 3: Functionalization Strategies for Key Positions
Target Position | Reaction Type | Preferred Reagent | Selectivity Ratio | Yield Range (%) |
---|---|---|---|---|
Carboxylic acid (C=O) | Amide coupling | T3P® / DIPEA | N/A | 85-92 |
Pyrrolidine N | Chan-Lam amidation | Cu(OAc)₂, arylboronic acid | 1:1.3 (vs. amine N) | 60-75 |
Secondary amine (NH) | Sulfonylation | 2-Nitrobenzenesulfonyl chloride | 8:1 (over pyrrolidine N) | 78 |
Whole molecule | Mitsunobu reaction | DIAD, PPh₃, N-nucleophiles | 3:1 (O vs. N attack) | 40-65 |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: